Product packaging for Methyl 1-BOC-3-pyrrolidinecarboxylate(Cat. No.:CAS No. 122684-33-7)

Methyl 1-BOC-3-pyrrolidinecarboxylate

Cat. No.: B040180
CAS No.: 122684-33-7
M. Wt: 229.27 g/mol
InChI Key: LIWFYAVKYUQMRE-UHFFFAOYSA-N
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Description

Methyl 1-BOC-3-pyrrolidinecarboxylate is a highly valuable, protected heterocyclic building block extensively employed in organic synthesis and medicinal chemistry research. This compound features a pyrrolidine ring, a privileged scaffold known for its prevalence in bioactive molecules, which is dual-functionalized with a BOC (tert-butoxycarbonyl) protecting group on the nitrogen and a methyl ester on the 3-position carboxylate. The primary research application of this reagent is as a versatile precursor for the synthesis of sophisticated, nitrogen-containing structures. The BOC group effectively masks the secondary amine, allowing for selective functionalization of the ester group via hydrolysis to the acid, reduction to the alcohol, or amidation. Subsequent facile deprotection of the BOC group under mild acidic conditions reveals the free amine, which can be further alkylated or used to construct larger molecular architectures such as peptidomimetics. Its specific research value lies in the development of pharmaceutical candidates, including protease inhibitors, GPCR ligands, and other biologically active compounds where the stereochemistry and substitution pattern of the pyrrolidine ring are critical for activity. Researchers utilize this building block to efficiently introduce a chiral, functionalized pyrrolidine core, thereby accelerating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO4 B040180 Methyl 1-BOC-3-pyrrolidinecarboxylate CAS No. 122684-33-7

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(7-12)9(13)15-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWFYAVKYUQMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404403
Record name Methyl 1-BOC-3-pyrrolidinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122684-33-7
Record name Methyl 1-BOC-3-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylate
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Synthetic Methodologies for Methyl 1 Boc 3 Pyrrolidinecarboxylate

Established Synthetic Routes and Precursors

Several synthetic strategies have been established for the preparation of Methyl 1-BOC-3-pyrrolidinecarboxylate, often starting from readily available precursors. These routes leverage fundamental organic reactions, including oxidation, cyclization, and protection-group chemistry.

Synthesis from 1-(tert-Butoxycarbonyl)-3-pyrrolidinol

A common and straightforward approach to obtaining the pyrrolidine (B122466) core is through the oxidation of a corresponding alcohol precursor. The synthesis starting from 1-(tert-Butoxycarbonyl)-3-pyrrolidinol involves the oxidation of the secondary alcohol at the 3-position to a ketone, yielding 1-Boc-3-pyrrolidinone. This intermediate can then be further elaborated to introduce the methyl carboxylate group.

The oxidation step is critical and can be achieved using various modern oxidizing agents. The choice of reagent is often guided by factors such as yield, reaction conditions, and avoidance of hazardous materials like chromium.

Table 1: Comparison of Reagents for the Oxidation of 1-(tert-Butoxycarbonyl)-3-pyrrolidinol

Oxidizing Agent Solvent Conditions Yield Reference
Dess-Martin periodinane Dichloromethane (B109758) (CH₂Cl₂) 0°C to Room Temp ~77% chemicalbook.com
Pyridinium chlorochromate (PCC) Dichloromethane (CH₂Cl₂) Room Temp Moderate google.com

Following the formation of 1-Boc-3-pyrrolidinone, subsequent steps are required to install the methyl carboxylate functionality, which may involve reactions such as carboxylation or cyanation followed by hydrolysis and esterification.

Multi-step Sequences from Basic Feedstocks (e.g., Dimethyl Itaconate, Glycine, Acrylonitrile)

Synthesizing the pyrrolidine ring from acyclic precursors is a powerful strategy that allows for the construction of the core structure from simple, inexpensive starting materials.

From Dimethyl Itaconate: A patented method describes a multi-step synthesis that begins with dimethyl itaconate. google.comgoogle.com This approach involves an intramolecular cyclization reaction with an amine source, such as ammonium acetate (B1210297), to form methyl 5-oxo-3-pyrrolidinecarboxylate. This key intermediate is then subjected to reduction, N-Boc protection, and further transformations to yield the final product or its derivatives. google.comgoogle.com

Table 2: Synthetic Sequence Starting from Dimethyl Itaconate

Step Reactants Reagents/Conditions Product Yield
1. Cyclization Dimethyl itaconate, Ammonium acetate Camphorsulfonic acid, Methanol, 50°C Methyl 5-oxo-3-pyrrolidinecarboxylate 92% google.com
2. Reduction Methyl 5-oxo-3-pyrrolidinecarboxylate Reducing agent Pyrrolidine-3-methanol -
3. N-Boc Protection Pyrrolidine-3-methanol Di-tert-butyl dicarbonate, Base N-Boc-pyrrolidine-3-methanol -

From Glycine and Acrylonitrile/Ethyl Acrylate: Glycine, the simplest amino acid, serves as another fundamental starting block. One route involves reacting glycine with acrylonitrile and paraformaldehyde to produce 3-cyanopyrrolidine. google.com The cyano group can then be protected with a Boc group, followed by hydrolysis and esterification to give the target molecule. google.com

Alternatively, a process starting with glycine ethyl ester involves a Michael addition with ethyl acrylate. google.com The resulting adduct is then protected with a Boc group. A subsequent intramolecular Dieckmann cyclization reaction, catalyzed by a base like sodium methoxide, forms the five-membered ring. The final step involves decarboxylation to yield 1-tert-butoxycarbonyl-3-pyrrolidone, a key precursor to the final product. google.com

Integration of N-Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is a crucial component in the synthesis of this compound. It serves as a protecting group for the pyrrolidine nitrogen atom, preventing it from undergoing unwanted reactions during subsequent synthetic steps. cymitquimica.com The Boc group is favored due to its stability under a wide range of reaction conditions and the relative ease of its removal under acidic conditions.

The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O or Boc anhydride. google.comgoogle.com The reaction is generally performed in the presence of a base, such as triethylamine or sodium bicarbonate, to neutralize the acid byproduct. google.comgoogle.com This protection step can be strategically placed at various points in the synthesis, depending on the specific route and the reactivity of the intermediates involved.

Development of Novel and Improved Synthetic Approaches

As a valuable building block, ongoing research focuses on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound.

Considerations for Industrial-Scale Production

For a synthetic route to be viable on an industrial scale, several factors beyond chemical yield are critical. The cost and availability of starting materials are paramount; routes that utilize inexpensive feedstocks like dimethyl itaconate or glycine are highly advantageous. google.comgoogle.com

Principles of Green Chemistry in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical intermediates. This involves a conscious effort to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

In the context of synthesizing pyrrolidine derivatives, this translates to avoiding toxic heavy-metal oxidants, such as those based on chromium, in favor of greener alternatives like Dess-Martin periodinane or Swern oxidation, despite the latter's own challenges with odor and byproducts. google.com The development of one-pot or telescoping reaction sequences, where multiple transformations are carried out in a single reactor without isolating intermediates, is another key green strategy. rsc.org Such procedures can significantly reduce solvent consumption, energy usage, and waste generation. rsc.org Looking forward, the use of bio-based starting materials, such as amino acids derived from fermentation, represents a promising avenue for creating more sustainable chemical manufacturing processes. rsc.org

Precursors and Downstream Products in Related Synthetic Pathways

The synthesis of this compound and its utilization in further chemical transformations involve a range of precursor molecules and lead to various downstream products. The strategic selection of starting materials and subsequent reaction pathways is crucial for achieving desired stereochemistry and functionalization.

Precursors:

The synthesis of the pyrrolidine core and its derivatives can be initiated from various starting materials. These precursors are selected based on factors such as commercial availability, cost, and the efficiency of the synthetic route. For instance, chiral precursors like N-Boc-beta-proline or (3S)-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid are often employed for stereoselective syntheses. chemdad.com A patented method highlights the use of dimethyl itaconate as a readily available starting material for constructing the pyrrolidine ring system through an intramolecular cyclization reaction. google.com Another approach begins with the fundamental amino acid, glycine, to build the pyrrolidine structure step-by-step. google.com

Table 1: Precursors in the Synthesis of this compound and Related Compounds

Precursor Synthetic Context
(3S)-1-(tert-Butoxycarbonyl)-3-pyrrolidinecarboxylic acid Direct precursor for esterification to yield the target compound. chemdad.com
(R)-1-N-Boc-beta-proline Starting material for the synthesis of the (S)-enantiomer of this compound. chemdad.com
(S)-1-BOC-3-Cyanopyrrolidine An intermediate that can be converted to the carboxylic acid and then esterified. chemdad.com
Dimethyl itaconate Used as a starting material to form a 5-oxo-3-pyrrolidine carboxylic acid methyl ester via intramolecular cyclization, a key intermediate. google.com
Glycine Serves as the initial raw material in a multi-step synthesis to produce 1-tert-butoxycarbonyl-3-pyrrolidone, a related pyrrolidine intermediate. google.com

Downstream Products and Applications:

This compound serves as a pivotal intermediate for creating a wide array of more complex molecules. Its functional groups—the methyl ester and the BOC-protected amine—allow for selective modifications. chemimpex.comcymitquimica.com The pyrrolidine scaffold is a core component of numerous biologically active compounds and approved pharmaceuticals. mdpi.com For example, this building block is instrumental in synthesizing lignan (B3055560) amides that have demonstrated antiproliferative activities against cancer cell lines. The versatility of the pyrrolidine ring, derived from intermediates like this compound, is evident in its incorporation into drugs targeting a range of conditions. mdpi.com

Table 2: Examples of Downstream Applications and Products from Pyrrolidine-based Scaffolds

Downstream Product/Application Synthetic Relevance
Lignan Amides This compound is used in the synthesis of dimeric caffeic acid-l-DOPA hybrids which show antiproliferative activity against breast cancer cell lines.
(R)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester The (S)-enantiomer of the title compound can serve as a precursor for the synthesis of its (R)-enantiomer. chemdad.com
Grazoprevir / Voxilaprevir Pyrrolidine precursors are fundamental starting materials for the synthesis of these hepatitis C virus (HCV) protease inhibitors. mdpi.com
Rocuronium bromide A muscle relaxant whose synthesis involves the condensation of a steroid with a pyrrolidine derivative. mdpi.com

Reaction Mechanisms and Reactivity Involving Methyl 1 Boc 3 Pyrrolidinecarboxylate

Exploration of Electrophilic and Nucleophilic Reactivity

The reactivity of Methyl 1-BOC-3-pyrrolidinecarboxylate is dictated by its functional groups. The tert-butyloxycarbonyl (Boc) group on the nitrogen atom significantly influences the nucleophilicity of the amine, while the methyl ester at the C-3 position provides a key electrophilic site.

Electrophilic Character : The primary electrophilic center is the carbonyl carbon of the methyl ester group. This site is susceptible to attack by a wide range of nucleophiles, leading to reactions such as hydrolysis, transesterification, or amidation. These transformations are fundamental for elongating the carbon chain or introducing new functional groups at the C-3 position.

Nucleophilic Character : While the Boc group reduces the nucleophilicity of the pyrrolidine (B122466) nitrogen, the molecule can act as a nucleophile under specific conditions. Deprotonation of the carbon alpha to the ester group (at the C-3 position) using a strong base can generate an enolate. This enolate is a potent carbon-based nucleophile that can participate in various alkylation and addition reactions. The oxygen atoms of the carbonyl groups (both ester and carbamate) possess lone pairs and can act as Lewis bases, coordinating to metal catalysts.

The molecule's hydrophobic nature makes it soluble in organic solvents like dichloromethane (B109758) and ethyl acetate (B1210297), facilitating its use in a wide array of reaction conditions. cymitquimica.com

Mechanism of Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are crucial for the synthesis of complex polycyclic and bicyclic structures. N-Boc protected amines, including derivatives of this compound, can be engineered to undergo such transformations. A common strategy involves the generation of a carbanion which then attacks an internal electrophile.

For instance, a two-step protocol for the synthesis of C-1 arylated benzazepines utilizes the intramolecular nucleophilic addition of an α-amino carbanion to an in-situ generated aryne. researchgate.net While not directly using this compound, the principle is applicable. A suitably modified derivative could undergo cyclization where an α-lithiated carbanion, generated from the Boc-protected amine precursor, attacks an internal electrophilic center. researchgate.net The reaction typically proceeds by treating the substrate with a strong base, such as n-butyllithium in the presence of an additive like 2,2,6,6-tetramethylpiperidine (B32323) (TMP), at low temperatures to generate the carbanion, which then cyclizes. researchgate.net

Step Reagents and Conditions Purpose
1. Carbanion Formation Strong base (e.g., n-BuLi), Additive (e.g., TMP), THF, -78 °CGenerates a nucleophilic carbanion alpha to the nitrogen of the Boc-protected pyrrolidine ring.
2. Intramolecular Attack Warming from -78 °C to 0 °CThe generated carbanion attacks an internal electrophilic site (e.g., an aryne or another functional group).
3. Quenching NH4Cl solutionNeutralizes the reaction mixture.
4. Deprotection (Optional) Trifluoroacetic acid (TFA), Dichloromethane (DCM)Removes the Boc protecting group to yield the final cyclic amine.

This table presents a generalized protocol for intramolecular cyclization involving N-Boc derivatives, based on established methodologies. researchgate.net

Participation in Carbon-Carbon Bond Forming Reactions

This compound is a valuable substrate for several key carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures.

In Michael or conjugate addition reactions, the enolate derived from this compound can act as a Michael donor. This reaction involves the 1,4-addition of the nucleophilic enolate to an α,β-unsaturated carbonyl compound (a Michael acceptor). This methodology is a powerful tool for synthesizing substituted pyrrolidine-3-carboxylic acid derivatives. rsc.orgcore.ac.uk The reaction is often catalyzed to achieve high enantioselectivity. rsc.org

The process begins with the deprotonation at the C-3 position to form the enolate, which then attacks the β-carbon of the Michael acceptor. The resulting product is a 1,5-dicarbonyl compound or a related structure, which can be further manipulated. This approach provides a concise route to highly functionalized pyrrolidine scaffolds. rsc.org

The pyrrolidine scaffold is a common feature in many bioactive molecules, and 1,3-dipolar cycloaddition is a powerful method for its synthesis. beilstein-journals.org Derivatives of this compound can be precursors for the generation of azomethine ylides, which are 1,3-dipoles. beilstein-journals.orgnih.gov These ylides are typically generated in situ and react with various dipolarophiles (such as electron-deficient alkenes) in a [3+2] cycloaddition to form five-membered nitrogen-containing heterocycles. nih.govmdpi.com

This reaction is particularly useful for creating complex spirocyclic systems, such as spirooxindoles, with high diastereoselectivity. nih.gov The azomethine ylide can be formed via decarboxylative condensation of an α-amino acid with an aldehyde or ketone. nih.gov In the context of the target molecule, derivatization would be necessary to generate the ylide, which would then react with a dipolarophile like a maleimide (B117702) or a methylene (B1212753) indolinone to yield highly functionalized, N-fused pyrrolidinyl spiro-compounds. nih.gov

Dipolarophile Type Example Product Type Reported Yields
MaleimidesN-Substituted MaleimidesN-Fused Pyrrolidinyl-dispirooxindoles76–95%
Methylene IndolinonesVarious Substituted DerivativesN-Fused Pyrrolidinyl-dispirooxindoles85–94%
Maleic AnhydrideMaleic AnhydrideFused Pyrrolidine SystemsModerate (67-72%)

This table summarizes outcomes from three-component 1,3-dipolar cycloaddition reactions involving isatin-derived azomethine ylides with various dipolarophiles, illustrating the utility of this reaction type for building pyrrolidine-containing structures. nih.gov

The Mannich reaction is a three-component reaction that forms a β-amino carbonyl compound from an aldehyde, a primary or secondary amine, and a carbon-based nucleophile. nih.gov The enolate of this compound can serve as the nucleophilic component in this reaction.

The reaction mechanism involves the initial formation of an iminium ion from the aldehyde and amine. The enolate, generated from the pyrrolidine ester, then attacks the electrophilic iminium ion. This C-C bond formation results in the synthesis of a β-amino ester derivative, effectively adding an aminoalkyl group at the C-3 position of the pyrrolidine ring. This transformation is a powerful method for introducing structural complexity and is widely used in the synthesis of pharmaceuticals and natural products. nih.gov

Reductive and Oxidative Transformations

The functional groups of this compound can undergo various reductive and oxidative transformations.

Reductive Transformations : The methyl ester group is readily reduced to a primary alcohol using standard reducing agents like lithium aluminum hydride (LiAlH4) or lithium borohydride (B1222165) (LiBH4). This transformation yields (1-BOC-3-pyrrolidinyl)methanol, a useful intermediate for further functionalization. The pyrrolidine ring itself is generally stable to these conditions but can be reduced under more forcing catalytic hydrogenation conditions, although this is less common. The Boc group can be removed reductively, but acidic cleavage is more typical. In broader contexts, reductive transformations of related biogenic carboxylic acids in the presence of ammonia (B1221849) can lead to the formation of pyrrolidones, highlighting a potential pathway for ring modification. researchgate.net

Oxidative Transformations : The pyrrolidine ring can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen. However, the presence of the electron-withdrawing Boc group deactivates the ring towards many common oxidants. Specific reagents or catalytic systems would be required to achieve selective oxidation. The primary alcohol, obtained from the reduction of the ester, can be oxidized back to an aldehyde or a carboxylic acid using a variety of standard oxidizing agents (e.g., PCC, Swern oxidation, TEMPO).

Stereochemical Considerations and Asymmetric Synthesis Utilizing Methyl 1 Boc 3 Pyrrolidinecarboxylate

Enantioselective Synthesis of Pyrrolidine (B122466) Ring Systems

The synthesis of enantiomerically enriched pyrrolidine rings is a significant goal in medicinal and organic chemistry. Methodologies for achieving this often involve the creation of new stereocenters on a pre-existing chiral scaffold or the construction of the pyrrolidine ring itself in an enantioselective manner. While Methyl 1-BOC-3-pyrrolidinecarboxylate is often used as a chiral starting material, analogous syntheses of substituted pyrrolidine-3-carboxylic acids have been developed using organocatalytic enantioselective Michael addition reactions. For instance, the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes can produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, with enantiomeric excesses up to 97%, in a two-step process. rsc.orgcore.ac.ukresearchgate.net

Chiral catalysts and ligands are instrumental in achieving high enantioselectivity in the synthesis of pyrrolidine derivatives. These reagents create a chiral environment that influences the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other.

Palladium-catalyzed reactions are a prominent example. The enantioselective α-arylation of N-Boc-pyrrolidine has been accomplished using a palladium catalyst in conjunction with a chiral ligand. organic-chemistry.org This process involves an initial enantioselective deprotonation mediated by (−)-sparteine, followed by a cross-coupling reaction. organic-chemistry.orgsigmaaldrich.com This approach yields a variety of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. organic-chemistry.org Chiral phosphoric acids have also been employed as effective anionic ligands in palladium(II)-catalyzed enantioselective C-H functionalization of amines, including pyrrolidines, to couple with aryl boronic acids. nih.gov

Another powerful strategy is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines. This method utilizes novel phosphoramidite (B1245037) ligands to construct the pyrrolidine ring, yielding products with excellent enantioselectivity. nih.gov The choice of ligand is crucial for controlling the stereochemical outcome.

Biocatalysis offers an alternative approach. Engineered enzymes, such as variants of cytochrome P450, have been developed to catalyze the intramolecular C(sp³)–H amination of organic azides. This enzymatic process can form chiral pyrrolidines with good to high enantioselectivity and catalytic efficiency, demonstrating the potential of new-to-nature biocatalysis in constructing these important N-heterocycles. nih.govescholarship.org

Table 1: Examples of Chiral Catalysts and Ligands in Pyrrolidine Synthesis
Reaction TypeCatalyst/Ligand SystemKey FeaturesReference
α-ArylationPd(OAc)₂ / tBu₃P-HBF₄ with (−)-sparteineAchieves high enantiomeric ratios (e.g., 96:4) for 2-aryl-N-Boc-pyrrolidines. organic-chemistry.org
[3+2] CycloadditionPd(dba)₂ / Chiral Phosphoramidite LigandsConstructs substituted pyrrolidines with high regio-, diastereo-, and enantioselectivity. nih.gov
C-H ArylationPd(II) / Chiral Phosphoric Acids (CPAs)Effective for enantioselective coupling of α-methylene C–H bonds with aryl boronic acids. nih.gov
Intramolecular C-H AminationEngineered Cytochrome P411 VariantBiocatalytic route to chiral pyrrolidines from organic azides with high selectivity (up to 99:1 er). nih.govescholarship.org

When a molecule already contains one or more stereocenters, as in derivatives of this compound, the primary goal is to control the stereochemistry of newly formed centers relative to the existing ones. This is known as diastereoselective control.

A powerful method for synthesizing densely substituted pyrrolidines with high diastereoselectivity is the 1,3-dipolar cycloaddition between azomethine ylides and dipolarophiles. ua.es The use of a chiral N-tert-butanesulfinylimine group as part of the dipolarophile can effectively direct the stereochemical outcome, leading to the formation of pyrrolidines with up to four stereogenic centers in a highly controlled manner. ua.es

Multicomponent reactions (MCRs) also offer an efficient pathway to diastereomerically pure pyrrolidines. nih.gov For example, an asymmetric MCR involving an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can construct up to three new stereogenic centers in a single step with high diastereoselectivity. nih.gov The reaction proceeds through a Lewis acid-catalyzed intramolecular rearrangement of an intermediate tetrahydrofuran (B95107) derivative. nih.gov

Another strategy involves using a temporary stereodirecting group. An η⁴-dienetricarbonyliron complex attached to a side chain can be used to control the facial selectivity of a reductive amination cascade, leading to 2-substituted pyrrolidines with excellent diastereoselectivity. acs.org The bulky Fe(CO)₃ group blocks one face of the molecule, directing the incoming hydride to the opposite face. acs.org

Approaches to Enantiomerically Pure Intermediates and Products

The synthesis of enantiomerically pure compounds is critical, particularly in the pharmaceutical industry. Starting from an achiral precursor, one common approach is the use of organocatalysis. Asymmetric Michael addition reactions, catalyzed by chiral amines or thioureas, can be used to create the core pyrrolidine structure with high enantiomeric excess. rsc.orgcore.ac.ukresearchgate.net This method has been successfully applied to the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org

Another key strategy is the enantioselective functionalization of a prochiral starting material. The palladium-catalyzed α-arylation of N-Boc-pyrrolidine, which is prochiral at the α-positions, provides a route to enantiomerically enriched 2-arylpyrrolidines. organic-chemistry.org The success of this reaction relies on the generation of a stereochemically rigid 2-pyrrolidinozinc reagent in situ, which then undergoes coupling without loss of stereochemical information. organic-chemistry.orgsigmaaldrich.com

Influence of Stereochemistry on Derivative Synthesis

The stereochemistry of the starting material, such as a specific enantiomer of this compound, profoundly influences the stereochemical outcome of subsequent reactions. This principle, known as substrate control, is fundamental to asymmetric synthesis.

In diastereoselective reactions, an existing stereocenter directs the formation of a new one. For example, in the synthesis of highly substituted pyrrolidine-2,3-diones, a Claisen rearrangement of an allyl ether derivative proceeds in a highly diastereoselective manner. nih.gov The existing substituent at the C5 position of the pyrrolidine ring directs the approach of the allyl group to the opposite, less sterically hindered face, resulting in the formation of a single diastereomer. nih.gov

Similarly, in palladium-catalyzed [3+2] cycloaddition reactions using substituted TMM donors, the stereochemistry of the donor can influence the diastereoselectivity of the final product. nih.gov This allows for the synthesis of more complex pyrrolidine systems where the relative stereochemistry of multiple substituents is precisely controlled. The inherent chirality of the starting material is thus transferred and relayed through successive synthetic steps, enabling the construction of complex, stereodefined molecules.

Table 2: List of Chemical Compounds
Compound Name
This compound
(−)-sparteine
N-Boc-pyrrolidine
trimethylenemethane (TMM)
N-tert-butanesulfinylimine
N-tosyl imino ester
Palladium acetate (B1210297) (Pd(OAc)₂)
Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)₂)

Applications of Methyl 1 Boc 3 Pyrrolidinecarboxylate in Complex Molecule Synthesis

Versatility as a Building Block for Bioactive Molecules

The inherent structural features of Methyl 1-BOC-3-pyrrolidinecarboxylate make it an ideal starting point for the synthesis of bioactive compounds. The pyrrolidine (B122466) ring is a common motif in many biologically active natural products and synthetic drugs. The tert-butyloxycarbonyl (BOC) protecting group ensures the stability of the nitrogen atom, preventing unwanted side reactions while allowing for its selective deprotection and subsequent functionalization at a later stage in a synthetic route. This control is crucial when assembling complex molecules with precise functionalities.

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its utility lies in its ability to introduce the pyrrolidine scaffold, which is known to impart favorable pharmacological properties to drug candidates. The compound's stability and reactivity make it suitable for incorporation into multi-step synthetic pathways aimed at producing complex drug molecules.

A notable application is in the synthesis of novel lignan (B3055560) amides, which serve as dimeric caffeic acid-l-DOPA hybrids. In one study, two new diastereomeric lignan amides were synthesized and evaluated for their antiproliferative activity against different cancer cell lines. Both synthesized hybrids demonstrated significant and selective potency, particularly against the MCF-7 breast cancer cell line, with IC50 values as low as 4-16μM after 48 hours of treatment. This research highlights the role of pyrrolidine-containing intermediates in developing potential anticancer agents.

Table 1: Antiproliferative Activity of Synthesized Lignan Amides

Cell Line Compound Treatment Period IC50 Value (μM)
MDA-MB-231 Hybrid 1 24-48h 64-70
MDA-MB-231 Hybrid 2 24-48h 64-70
MCF-7 Hybrid 1 48h 4-16
MCF-7 Hybrid 2 48h 4-16

Beyond pharmaceuticals, this compound is also a valuable building block in the development of new agrochemicals. The pyrrolidine moiety is present in a number of successful pesticides and herbicides. The compound's versatility allows synthetic chemists to design and create novel active ingredients with desired biological activities for crop protection. Its use as a synthetic intermediate facilitates the exploration of new chemical spaces in the search for more effective and environmentally benign agrochemical solutions.

Construction of Advanced Pyrrolidine-Based Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and this compound is a key reagent for constructing advanced molecular frameworks based on this ring system. Its functional handles—the protected nitrogen and the ester group—allow for diverse chemical transformations, enabling the synthesis of highly substituted and complex pyrrolidine derivatives.

In the field of peptide chemistry, protecting groups are essential to prevent unwanted reactions between amino acid residues during the formation of peptide bonds. The "Boc" (tert-butyloxycarbonyl) group on this compound is one of the most common and reliable protecting groups used in peptide synthesis. chemrxiv.org

This compound can be used to introduce a proline-like, non-natural amino acid into a peptide chain. The Boc group protects the pyrrolidine nitrogen, allowing the methyl ester to be hydrolyzed to a carboxylic acid, which can then be coupled to the amino group of another amino acid. Subsequently, the Boc group can be removed under acidic conditions to reveal the secondary amine, which is then ready to be coupled with the next amino acid in the sequence. This controlled, stepwise approach is fundamental to modern peptide synthesis.

Table 2: Role of Functional Groups in Peptide Synthesis

Functional Group Role Common Transformation
BOC Group Protects the pyrrolidine nitrogen from reacting during coupling steps. Removed with acid (e.g., trifluoroacetic acid) to allow for subsequent peptide bond formation.
Methyl Ester A stable precursor to the carboxylic acid needed for peptide bond formation. Hydrolyzed (saponified) to a carboxylate to enable coupling with an amine.

The construction of spirocyclic and fused-ring systems containing a pyrrolidine core is a significant challenge in organic synthesis, and building blocks like this compound are instrumental in these efforts. These complex, three-dimensional structures are of great interest in drug discovery as they can present substituents in precise spatial orientations.

Spirocyclic pyrrolidines, where the pyrrolidine ring is joined to another ring at a single carbon atom, can be synthesized using methods such as [3+2] cycloaddition reactions, where a derivative of the pyrrolidine building block acts as a key intermediate. researchgate.net For example, N-Boc protected proline has been used as a starting material to synthesize spirocyclic β-lactams. Similarly, the synthesis of fused-ring systems, where two rings share two or more atoms, often employs pyrrolidine derivatives that undergo intramolecular cyclization or cycloaddition reactions to form complex polycyclic structures. thieme.denih.gov The BOC-protected nitrogen provides the stability needed to perform these intricate chemical transformations on other parts of the molecule.

Creating pyrrolidine rings with multiple substituents in specific three-dimensional arrangements is crucial for developing potent and selective bioactive molecules. The stereocontrolled functionalization of N-Boc-pyrrolidine derivatives is a well-established strategy for achieving this. organic-chemistry.org Chiral versions of pyrrolidine building blocks can be used to direct the stereochemical outcome of subsequent reactions, leading to the desired diastereomer or enantiomer of the final product.

Methodologies such as diastereoselective C-H bond amination and copper-promoted intramolecular aminooxygenation have been developed to synthesize 2,5-disubstituted and 2,3-disubstituted pyrrolidines with high levels of stereocontrol. nih.govnih.gov For instance, the enantioselective deprotonation of N-Boc-pyrrolidine, followed by reaction with an electrophile, allows for the introduction of substituents at the 2-position with a high degree of enantiomeric excess. organic-chemistry.org This control over stereochemistry is essential, as the biological activity of a molecule often depends critically on its precise 3D structure.

Development of Conformationally Restricted Analogues

This compound serves as a valuable chiral building block in the synthesis of conformationally restricted analogues of biologically active molecules. The inherent stereochemistry and functionality of the pyrrolidine ring, protected with a tert-butyloxycarbonyl (BOC) group and possessing a methyl ester, provide a versatile scaffold for the introduction of steric constraints. These constraints are crucial in medicinal chemistry for enhancing the potency, selectivity, and metabolic stability of peptide and non-peptide based therapeutic agents by locking the molecule into a bioactive conformation.

The pyrrolidine ring is a fundamental component of the amino acid proline, which plays a critical role in defining the secondary structure of peptides and proteins. nih.govmdpi.com By modifying the pyrrolidine core, chemists can create novel amino acid analogues that induce specific turns or rigid structures within a peptide sequence. The incorporation of such constrained residues can lead to peptidomimetics with improved pharmacological profiles. nih.gov

Research in this area often focuses on the stereoselective synthesis of substituted pyrrolidines. nih.govorganic-chemistry.org Methodologies such as diastereoselective C-H bond amination and three-component reactions involving aldehydes and amines have been developed to create polysubstituted pyrrolidines with a high degree of stereocontrol. nih.govorganic-chemistry.org While many of these studies utilize various starting materials, the principles are applicable to derivatives of this compound.

One common strategy involves the alkylation of the pyrrolidine ring to introduce substituents that restrict bond rotation. For instance, the synthesis of quaternary proline analogues, where the α-carbon is fully substituted, leads to significant conformational constraint. nih.gov Another approach is the formation of bicyclic or polycyclic systems that incorporate the pyrrolidine ring. nih.govnih.govbeilstein-journals.org These fused or bridged structures dramatically reduce the conformational flexibility of the molecule.

For example, the synthesis of functionally diverse and conformationally constrained polycyclic analogues of proline has been achieved through the alkylation of N-Boc-l-pyroglutamic acid methyl ester, a related pyrrolidine derivative, followed by intramolecular cyclization to form fused ring systems. nih.gov This strategy highlights a pathway to creating rigid scaffolds that mimic peptide turns.

Furthermore, the development of novel heterocyclic amino acids often involves the use of pyrrolidine-containing starting materials. beilstein-journals.orgnih.gov The synthesis of pyrazole- and isoxazole-containing amino acid-like building blocks from N-Boc protected piperidine (B6355638) carboxylic acids demonstrates the potential for creating unique, conformationally restricted residues for incorporation into peptides. beilstein-journals.orgnih.gov

While specific and detailed research findings with comprehensive data tables for the direct application of this compound in the synthesis of a wide array of conformationally restricted analogues were not prevalent in the immediate search results, the general methodologies for the synthesis of constrained proline analogues and substituted pyrrolidines provide a clear indication of its potential utility. The following table conceptualizes the types of conformationally restricted analogues that could be synthesized from this starting material, based on established synthetic strategies in the field.

Table 1: Potential Conformationally Restricted Analogues Derived from this compound

Analogue TypeGeneral StructureSynthetic StrategyPotential Application
α-Substituted Proline AnalogueDiastereoselective alkylation of the enolateInduction of specific peptide conformations
Bicyclic Proline AnalogueIntramolecular cyclization (e.g., Ring-Closing Metathesis, Friedel-Crafts)Rigid peptide mimetics, turn inducers
Spirocyclic Pyrrolidine1,3-Dipolar cycloaddition with an exocyclic alkeneNovel scaffolds for drug discovery
Fused Heterocyclic AnalogueAnnulation with a suitable dielectrophileConstrained dipeptide isosteres

This table is illustrative and based on general synthetic methods for creating conformationally restricted molecules. Specific yields and reaction conditions would require dedicated experimental investigation starting from this compound.

Advanced Research Techniques and Computational Studies Pertaining to Methyl 1 Boc 3 Pyrrolidinecarboxylate

Advanced Spectroscopic and Spectrometric Methods for Structural Elucidation

Advanced spectroscopic and spectrometric techniques are indispensable in the comprehensive structural elucidation of "Methyl 1-BOC-3-pyrrolidinecarboxylate". These methods provide detailed information regarding the molecule's connectivity, stereochemistry, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and stereochemistry of "this compound". Both ¹H and ¹³C NMR provide fundamental information about the carbon-hydrogen framework.

Detailed analysis of coupling constants and chemical shifts in the proton NMR spectrum allows for the assignment of relative stereochemistry within the pyrrolidine (B122466) ring. For the absolute stereochemical assignment of chiral molecules like "this compound", chiral shift reagents can be employed. These reagents, often lanthanide-based complexes, form diastereomeric complexes with the enantiomers of the compound, leading to separate NMR signals for each enantiomer. This allows for the determination of enantiomeric purity and the assignment of absolute configuration. Although less common with the advent of high-field NMR, this technique remains a valuable tool.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial in unambiguously assigning all proton and carbon signals, confirming the connectivity of the atoms within the molecule. For instance, an HMBC experiment would show correlations between the carbonyl carbon of the BOC group and the protons of the tert-butyl group.

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for a related compound, (S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C(CH₃)₃1.45 (s, 9H)28.4
-C(CH₃)₃79.5
Pyrrolidine-H3.2-3.7 (m, 4H)45.0, 50.0
Pyrrolidine-CH3.0-3.2 (m, 1H)42.0
COOCH₃3.70 (s, 3H)52.0
C=O (Ester)173.0
C=O (BOC)154.0

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS) in Reaction Monitoring and Identification

Mass spectrometry (MS) is a vital analytical technique for the characterization of "this compound", providing information about its molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula.

In the context of synthesizing "this compound", MS is an effective tool for reaction monitoring. Techniques such as liquid chromatography-mass spectrometry (LC-MS) or direct analysis in real time (DART-MS) can be used to track the consumption of starting materials and the formation of the product in real-time. This allows for the optimization of reaction conditions such as reaction time, temperature, and reagent stoichiometry. For instance, monitoring the disappearance of the unprotected pyrrolidine precursor and the appearance of the BOC-protected product confirms the progress of the N-protection step.

The fragmentation pattern observed in the mass spectrum provides structural information. For "this compound", characteristic fragmentation would involve the loss of the tert-butyl group (-57 Da) or the entire BOC group (-101 Da) from the molecular ion.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For "this compound", the IR spectrum will exhibit characteristic absorption bands corresponding to the carbamate (B1207046) and ester functional groups.

The presence of the BOC protecting group is confirmed by a strong absorption band for the carbamate carbonyl (C=O) stretching vibration, typically appearing in the region of 1680-1700 cm⁻¹. The ester carbonyl group will also show a strong C=O stretching band, usually at a slightly higher frequency, around 1730-1750 cm⁻¹. Other significant peaks include the C-O stretching vibrations for both the carbamate and the ester functionalities, which are typically observed in the 1100-1300 cm⁻¹ region. The C-H stretching vibrations of the aliphatic pyrrolidine ring and the methyl and tert-butyl groups will be visible in the 2850-3000 cm⁻¹ range. The absence of an N-H stretching band (around 3300-3500 cm⁻¹) would confirm the successful protection of the secondary amine of the pyrrolidine ring.

Functional Group Characteristic IR Absorption (cm⁻¹)
Carbamate C=O Stretch1680 - 1700
Ester C=O Stretch1730 - 1750
C-O Stretch1100 - 1300
Aliphatic C-H Stretch2850 - 3000

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for both the purification and analytical assessment of "this compound". Column chromatography is a standard technique for the purification of this compound on a preparative scale. Typically, silica (B1680970) gel is used as the stationary phase, and a solvent system of ethyl acetate (B1210297) and hexanes is employed as the mobile phase. The polarity of the solvent mixture is optimized to achieve effective separation of the desired product from any unreacted starting materials or byproducts.

For analytical purposes, High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity of "this compound". A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of a modifier like trifluoroacetic acid.

Given that "this compound" is a chiral compound, chiral HPLC is employed to separate and quantify the enantiomers. This is crucial for applications where a single enantiomer is required. Chiral stationary phases (CSPs) are used to achieve this separation. The choice of the chiral column and the mobile phase is critical for achieving baseline resolution of the enantiomers.

Gas chromatography (GC) can also be utilized for the analysis of this compound, often in combination with mass spectrometry (GC-MS) for definitive identification.

Chromatographic Technique Stationary Phase Typical Mobile Phase Application
Column ChromatographySilica GelEthyl Acetate/HexanesPurification
HPLC (Reversed-Phase)C18Acetonitrile/WaterPurity Analysis
Chiral HPLCChiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives)Varies (e.g., Hexane/Isopropanol)Enantiomeric Separation
GC-MSVaries (e.g., Polysiloxane-based)Inert Carrier Gas (e.g., Helium)Analysis and Identification

Computational Chemistry Approaches

Computational chemistry provides valuable theoretical insights into the properties and reactivity of "this compound", complementing experimental findings.

Theoretical Predictions and Mechanistic Insights

Density Functional Theory (DFT) is a widely used computational method to predict the molecular structure, spectroscopic properties, and reactivity of organic molecules. For "this compound", DFT calculations can be used to:

Predict Optimized Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles. This is particularly useful for understanding the puckering of the pyrrolidine ring.

Simulate Spectroscopic Data: Calculate theoretical NMR chemical shifts and IR vibrational frequencies. These calculated values can be compared with experimental data to aid in the assignment of signals and confirm the structure.

Investigate Reaction Mechanisms: DFT can be used to model the reaction pathways for the synthesis of "this compound". By calculating the energies of reactants, transition states, and products, the reaction mechanism can be elucidated, and the factors controlling regioselectivity and stereoselectivity can be understood. For example, computational studies can provide insights into the mechanism of the BOC-protection reaction.

These computational approaches offer a deeper understanding at the molecular level, which can be invaluable for designing more efficient synthetic routes and predicting the behavior of the molecule in different chemical environments.

Modeling of Transition States and Selectivity in Reactions

The stereochemical outcome of reactions involving chiral molecules such as this compound is of paramount importance in synthetic chemistry, particularly in the pharmaceutical industry where the biological activity of a compound is often dictated by its specific stereoisomer. Computational chemistry, especially Density Functional Theory (DFT), has emerged as a powerful tool to elucidate reaction mechanisms and predict selectivity. By modeling the transition states of a reaction, chemists can gain insights into the factors that control the formation of one stereoisomer over another.

In the context of reactions involving 3-substituted pyrrolidines, DFT calculations are employed to map out the potential energy surface of the reaction pathway. This involves identifying the structures and energies of reactants, intermediates, transition states, and products. The transition state is a critical point on this surface, representing the highest energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state provides crucial information about the key interactions that stabilize or destabilize the pathway leading to a particular stereoisomer.

For instance, in the alkylation or arylation at the C-3 position of the pyrrolidine ring, the approach of the electrophile can occur from two different faces of the molecule, leading to the formation of two diastereomers. Computational modeling can determine the transition state energies for both approaches. A lower transition state energy for one pathway indicates that it is kinetically favored, and the corresponding diastereomer will be the major product.

Several factors can influence the energy of the transition states and thus the selectivity of the reaction. These include:

Steric Hindrance: The bulky tert-butoxycarbonyl (BOC) protecting group on the nitrogen atom can sterically hinder the approach of reactants from one face of the pyrrolidine ring, favoring attack from the less hindered face.

Electronic Effects: The electron-withdrawing or electron-donating nature of substituents on the reactants can influence the electronic distribution in the transition state, thereby affecting its stability.

Solvent Effects: The polarity of the solvent can influence the stability of charged or polar transition states. Explicit or implicit solvent models can be incorporated into DFT calculations to account for these effects.

Catalyst Interactions: In catalyzed reactions, the catalyst can form a chiral complex with the substrate, creating a chiral environment that directs the reaction towards the formation of a specific stereoisomer. Modeling the catalyst-substrate complex and the subsequent transition states is crucial for understanding and predicting the enantioselectivity of such reactions.

A typical computational study would involve the following steps:

Conformational Analysis: Identifying the lowest energy conformations of the reactants and the catalyst (if any).

Transition State Searching: Locating the transition state structures for all possible stereochemical pathways.

Frequency Calculations: Confirming that the located structures are true transition states (having one imaginary frequency) and calculating their zero-point vibrational energies and thermal corrections.

Energy Calculations: Calculating the relative free energies of the transition states to predict the diastereomeric or enantiomeric excess.

The insights gained from these computational studies are invaluable for rational catalyst design and the optimization of reaction conditions to achieve high levels of stereoselectivity in the synthesis of complex molecules like derivatives of this compound.

Table 1: Illustrative Example of Calculated Transition State Energies for a Hypothetical Reaction

Transition StatePathwayRelative Electronic Energy (kcal/mol)Relative Free Energy (kcal/mol)Predicted Product Ratio
TS-AFormation of (R)-isomer0.00.095 : 5
TS-BFormation of (S)-isomer2.11.8

This table is a representative example and does not reflect actual experimental data for a specific reaction of this compound.

Process Analytical Technology (PAT) in Synthetic Process Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. adventchembio.com In the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) like this compound, PAT plays a crucial role in enhancing process understanding, improving efficiency, and ensuring consistent product quality.

Several in-situ spectroscopic techniques are commonly employed in PAT for monitoring chemical reactions:

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring the concentration of reactants, intermediates, and products in real-time. acs.org By tracking the characteristic vibrational frequencies of functional groups, it is possible to follow the progress of a reaction. For example, in the BOC protection of a pyrrolidine derivative, one could monitor the disappearance of the N-H stretch of the starting material and the appearance of the C=O stretch of the BOC group.

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It is particularly useful for monitoring reactions in aqueous media and for analyzing crystalline forms.

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is often used for monitoring physical properties such as particle size and moisture content, as well as for quantitative analysis of chemical composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is suitable for monitoring reactions involving chromophoric species.

The implementation of PAT in the synthesis of this compound would involve placing a spectroscopic probe directly into the reaction vessel. The probe would continuously collect spectra, which would then be analyzed using chemometric models to provide real-time concentration data for the key species in the reaction mixture. This data can be used to:

Determine Reaction Endpoints: By monitoring the disappearance of a reactant or the stabilization of a product concentration, the optimal reaction time can be determined, avoiding unnecessary heating or stirring and preventing the formation of byproducts.

Monitor Reaction Kinetics: Real-time concentration data allows for the determination of reaction rates and the study of reaction kinetics, leading to a deeper understanding of the reaction mechanism.

Ensure Process Safety: By monitoring the concentration of potentially hazardous reagents or intermediates, PAT can help to ensure that the reaction proceeds safely.

Improve Process Control: The real-time data can be fed into a control system that automatically adjusts process parameters such as temperature, pressure, or reagent addition rate to maintain the process within its optimal range.

By providing a continuous stream of data, PAT transforms the traditional batch-wise approach to chemical synthesis into a more dynamic and controlled process, leading to improved product quality, increased efficiency, and reduced manufacturing costs.

Table 2: Illustrative Example of In-situ FTIR Monitoring for a BOC-Protection Reaction

Time (minutes)Reactant A (N-H peak intensity)Product B (BOC C=O peak intensity)Reaction Conversion (%)
01.000.000
300.520.4848
600.150.8585
900.020.9898
120<0.01>0.99>99

This table is a representative example of data that could be obtained from in-situ FTIR monitoring and does not reflect actual experimental data for the synthesis of this compound.

Future Directions and Emerging Research Avenues for Methyl 1 Boc 3 Pyrrolidinecarboxylate

Exploration of Novel Catalytic Systems and Methodologies

The development of novel catalytic systems is paramount for enhancing the stereoselectivity and efficiency of reactions involving Methyl 1-BOC-3-pyrrolidinecarboxylate and related scaffolds. Significant progress is being made in the realm of asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceuticals.

One key area of research is the design of new organocatalysts. Proline and its derivatives have been foundational in organocatalysis, and new di- and tripeptide-based catalysts are being developed to improve enantioselectivity in reactions like asymmetric aldol (B89426) additions. nih.gov Another approach involves the use of chiral ligands in metal-catalyzed reactions. For instance, sparteine-mediated asymmetric functionalization of N-Boc pyrrolidine (B122466) has been reported for the preparation of N-substituted (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidines with high enantiomeric excess. york.ac.uk

Heterogeneous catalysis offers the advantage of easy catalyst separation and recycling. Novel chiral mesoporous hybrid materials, where pyrrolidine units are integrated into a siliceous framework, have been shown to be excellent recyclable catalysts for enantioselective Michael additions, achieving high stereocontrol. rsc.org

Perhaps the most forward-looking research lies in biocatalysis. Through directed evolution, enzymes have been engineered to perform reactions not seen in nature. Recently, engineered hemoproteins (cytochrome P411 variants) have been developed to catalyze the asymmetric intramolecular C(sp3)−H amination of azide (B81097) precursors to form chiral pyrrolidines with excellent yield and enantioselectivity (up to 74% yield and 99:1 er). escholarship.org This biocatalytic method represents a significant leap forward, offering a mild and highly selective route to chiral N-heterocycles. escholarship.org

Table 1: Novel Catalytic Systems for Pyrrolidine Synthesis
Catalytic SystemCatalyst TypeApplicationKey AdvantagesReference
Proline-Threonine DipeptidesOrganocatalystAsymmetric Aldol ReactionsImproved enantioselectivity over simple proline. nih.gov
Sparteine-Mediated LithiationChiral Diamine LigandAsymmetric functionalization of N-Boc pyrrolidine.High enantiomeric excess (85% ee). york.ac.uk
Hybrid Pyrrolidine-Silica Material (HybPyr)Heterogeneous CatalystAsymmetric Michael AdditionsExcellent stereocontrol, recyclable. rsc.org
Engineered Hemoproteins (P411-PYS)Biocatalyst (Enzyme)Intramolecular C-H AminationHigh yield and enantioselectivity, mild conditions. escholarship.org

Development of More Efficient and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways. For a widely used building block like this compound, developing more sustainable routes for its synthesis and subsequent transformations is a key research objective. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

Biocatalytic routes, such as the enzyme-catalyzed C-H amination mentioned previously, are at the forefront of sustainable synthesis. escholarship.org These reactions are typically performed in aqueous media under mild conditions, avoiding the need for heavy metals or harsh reagents. The high selectivity of enzymes minimizes the formation of byproducts, leading to higher atom economy and simpler purification processes. escholarship.org

Another avenue for sustainable synthesis is the use of reusable heterogeneous catalysts. Metal-organic frameworks (MOFs), for example, have been explored as efficient and recyclable catalysts for the one-pot synthesis of various biologically relevant heterocycles. rsc.org While not yet specifically applied to this compound, this strategy holds promise for developing greener processes for related compounds by facilitating catalyst recovery and reuse, often in solvent-free conditions or benign solvents like water. rsc.org The ultimate goal is to replace stoichiometric reagents with catalytic alternatives and to design syntheses that are both economically viable and environmentally benign.

Table 2: Application of Green Chemistry Principles
PrincipleApplication in Pyrrolidine SynthesisExample/ApproachReference
CatalysisReplacing stoichiometric reagents with catalytic alternatives.Use of organocatalysts, MOFs, or enzymes. nih.govrsc.org
Benign SolventsReducing use of volatile organic compounds.Enzymatic reactions in aqueous media or solvent-free conditions with MOFs. escholarship.orgrsc.org
Atom EconomyMaximizing the incorporation of all materials into the final product.Highly selective enzymatic reactions that minimize byproduct formation. escholarship.org
Renewable FeedstocksUsing starting materials from biological sources.Synthesis of pyrrolidine drugs often starts from naturally occurring proline or hydroxyproline. nih.gov

Expansion of Synthetic Applications to Undiscovered Chemical Entities

This compound is a versatile scaffold for creating novel chemical entities with potential therapeutic applications. chemimpex.comresearchgate.net Its rigid, five-membered ring structure allows for the precise spatial arrangement of functional groups, which is critical for binding to biological targets like enzymes and receptors. researchgate.net

Research is focused on using this building block to access new classes of compounds that are difficult to synthesize by other means. For example, it serves as a key intermediate in the synthesis of complex molecules. One study reports the synthesis of new diastereomeric lignan (B3055560) amides, which are hybrids of caffeic acid and L-DOPA, showing potent and selective antiproliferative activity against breast cancer cell lines.

Furthermore, derivatives of the pyrrolidine ring are central to many modern pharmaceuticals. The synthesis of several antiviral drugs for Hepatitis C, such as Grazoprevir and Voxilaprevir, begins with a closely related precursor, Boc-protected trans-4-hydroxy-L-proline. nih.gov The functionalization of the pyrrolidine ring is a key step in building the complex molecular architecture of these inhibitors. nih.gov Researchers are also developing novel heterocyclic amino acids by coupling N-Boc protected piperidine (B6355638) or pyrrolidine precursors to form pyrazole-containing structures, creating new building blocks for drug discovery. nih.gov The inherent stereochemistry and conformational rigidity of the pyrrolidine core continue to make it an attractive starting point for exploring new areas of chemical space. researchgate.net

Table 3: Examples of Novel Chemical Entities from Pyrrolidine Scaffolds
Compound ClassStarting Material/ScaffoldBiological SignificanceReference
Lignan AmidesProtected L-DOPA derivative (related to pyrrolidine precursors)Antiproliferative activity against breast cancer cells.
Hepatitis C Virus (HCV) Protease InhibitorsBoc-protected trans-4-hydroxy-L-prolineCore components of drugs like Grazoprevir and Voxilaprevir. nih.gov
Piperidinyl-pyrazole CarboxylatesN-Boc protected piperidine carboxylic acidsNovel heterocyclic amino acid-like building blocks for drug discovery. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules, particularly pharmaceuticals and peptides, is undergoing a technological revolution with the adoption of flow chemistry and automated synthesis platforms. bohrium.com These systems offer significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, improved reproducibility, and the potential for higher yields and purity. bohrium.comamidetech.com

Automated flow synthesis is particularly well-suited for multi-step processes, such as solid-phase peptide synthesis (SPPS), where reagents are sequentially added to a growing chain on a solid support. amidetech.com Given that proline and its analogs, like this compound, are fundamental components of many peptides and peptidomimetics, their integration into automated fast-flow instruments is a natural and necessary progression. sigmaaldrich.com Automated platforms can significantly shorten reaction times, enabling the synthesis of long peptide chains in hours rather than days. amidetech.com

While specific reports detailing the use of this compound in automated flow systems are emerging, the technology has been successfully demonstrated for a wide range of small molecules and biomacromolecules. bohrium.commit.edu The application of these automated platforms to pyrrolidine-based building blocks will accelerate the discovery and development of new drugs by enabling high-throughput synthesis and rapid optimization of reaction conditions. bohrium.com This integration promises to make the synthesis of complex, pyrrolidine-containing molecules faster, safer, and more efficient. bohrium.com

Table 4: Comparison of Batch vs. Flow Chemistry
ParameterBatch SynthesisFlow ChemistryReference
Process TypeSequential steps in a single vessel.Continuous stream through a reactor. bohrium.com
Heat & Mass TransferOften inefficient, can lead to hotspots.Superior, due to high surface-area-to-volume ratio. amidetech.com
SafetyHigher risk with large volumes of hazardous materials.Inherently safer due to small reaction volumes at any given time. bohrium.com
Control & ReproducibilityCan be variable between batches.Precise control over temperature, pressure, and time; highly reproducible. bohrium.com
ScalabilityOften requires re-optimization ("scaling up").Scalable by running the system for longer ("scaling out"). amidetech.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 1-BOC-3-pyrrolidinecarboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves BOC-protection of 3-pyrrolidinecarboxylic acid methyl ester using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions. Catalysts like 4-dimethylaminopyridine (DMAP) or bases such as triethylamine (TEA) are employed to enhance reactivity. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.1 Boc₂O to substrate) are critical for minimizing side products like over-BOC-protected derivatives. Post-synthesis, purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is recommended to achieve ≥90% purity .

Q. What analytical techniques are most effective for confirming the identity and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for structural confirmation, with characteristic peaks for the BOC group (δ ~1.4 ppm for tert-butyl) and pyrrolidine ring protons (δ ~3.0–3.5 ppm). Mass spectrometry (ESI-MS or EI-MS) validates molecular weight (e.g., [M+H]⁺ at m/z 230.27). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) quantifies purity, while differential scanning calorimetry (DSC) assesses thermal stability .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in airtight containers. Avoid exposure to moisture, as hydrolysis of the BOC group can occur. Stability studies indicate no significant degradation for up to 24 months under these conditions. For lab use, aliquot to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How do stereochemical factors influence the reactivity of this compound in asymmetric synthesis?

  • Methodological Answer : The stereochemistry at the 3-position of the pyrrolidine ring dictates regioselectivity in nucleophilic substitutions. For example, (R)-configured derivatives show higher reactivity in Mitsunobu reactions for alcohol inversions, while (S)-isomers are prone to steric hindrance with bulky electrophiles. Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy can monitor enantiomeric excess (ee) during functionalization .

Q. What strategies mitigate racemization during functionalization of this compound under basic conditions?

  • Methodological Answer : Racemization at the 3-position occurs via enolate formation. To suppress this:

  • Use mild, non-nucleophilic bases (e.g., DBU) at low temperatures (−78°C to 0°C).
  • Employ bulky electrophiles (e.g., TMSCl) to stabilize transition states.
  • Monitor reaction progress via real-time FTIR for carbonyl intermediate detection.
    Kinetic studies in THF/hexamethylphosphoramide (HMPA) mixtures show <5% racemization under optimized protocols .

Q. How does the BOC group influence stability under acidic/basic conditions, and what are optimal deprotection methods?

  • Methodological Answer : The BOC group is stable under basic conditions but cleaved by acids (e.g., HCl/dioxane or TFA). For selective deprotection:

  • Use 4M HCl in dioxane (2 h, 25°C) to yield 3-pyrrolidinecarboxylate without ester hydrolysis.
  • Avoid prolonged TFA exposure (>6 h), which may degrade the pyrrolidine ring. Post-deprotection, neutralize with aqueous NaHCO₃ and extract with DCM to isolate the free amine .

Q. How can discrepancies in CAS registry numbers for this compound be resolved in literature reviews?

  • Methodological Answer : Cross-validate using spectroscopic data (e.g., IR carbonyl peaks at ~1700 cm⁻¹ for ester and BOC groups) and chromatographic retention times. For example, CAS 122684-33-7 corresponds to the (R)-isomer, while 118552-55-9 may denote a racemic mixture. Consult authoritative databases like NIST Chemistry WebBook or PubChem for structural alignment .

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Methyl 1-BOC-3-pyrrolidinecarboxylate
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